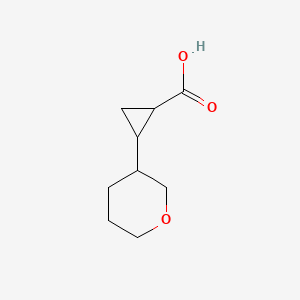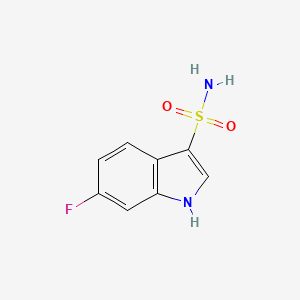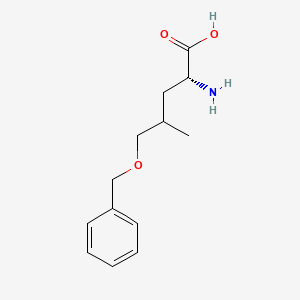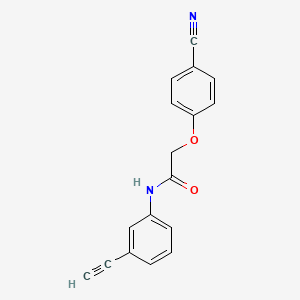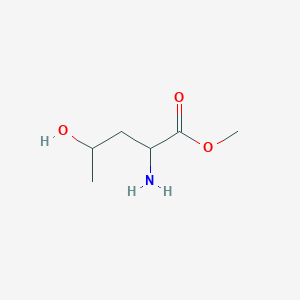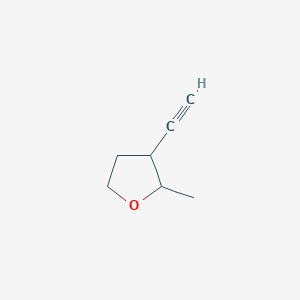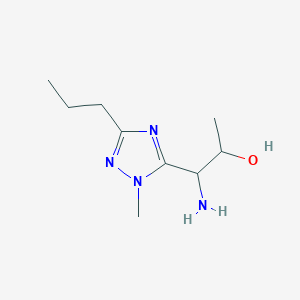
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is notable for its unique structure, which combines an amino group, a triazole ring, and a propanol moiety
Métodos De Preparación
The synthesis of 1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with epichlorohydrin, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Aplicaciones Científicas De Investigación
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development
Medicine: Due to its unique structure, the compound is investigated for its potential therapeutic effects, including its ability to interact with biological targets.
Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. The amino group may also participate in binding interactions, enhancing the compound’s overall biological activity. The specific pathways involved depend on the target and the context of its application.
Comparación Con Compuestos Similares
1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound with broad applications in pharmaceuticals and agrochemicals.
Fluconazole: A triazole antifungal agent used in medicine.
Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H18N4O |
|---|---|
Peso molecular |
198.27 g/mol |
Nombre IUPAC |
1-amino-1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N4O/c1-4-5-7-11-9(13(3)12-7)8(10)6(2)14/h6,8,14H,4-5,10H2,1-3H3 |
Clave InChI |
XAPNWXPEDCLURC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)C(C(C)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


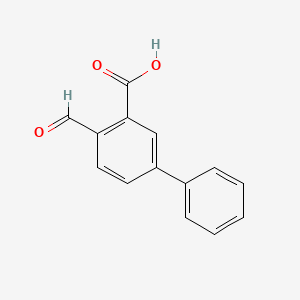
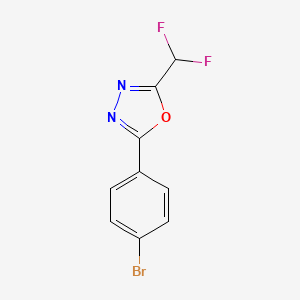
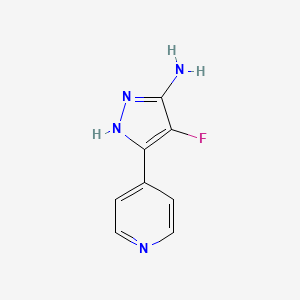
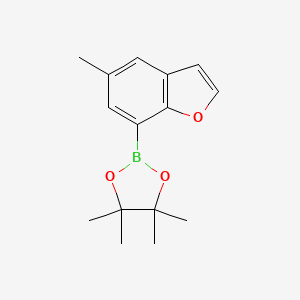
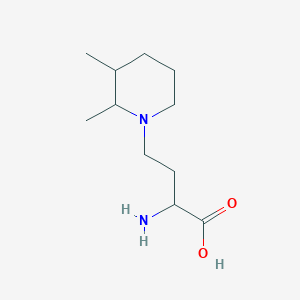
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
